molecular formula C13H21N3O B1492605 4-(1-((tetrahydrofuran-3-yl)methyl)-1H-pyrazol-4-yl)piperidine CAS No. 2098121-78-7

4-(1-((tetrahydrofuran-3-yl)methyl)-1H-pyrazol-4-yl)piperidine

Cat. No.: B1492605
CAS No.: 2098121-78-7
M. Wt: 235.33 g/mol
InChI Key: GBVYSVOKDSINMT-UHFFFAOYSA-N
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Description

4-(1-((tetrahydrofuran-3-yl)methyl)-1H-pyrazol-4-yl)piperidine (CAS 2098121-78-7) is a chemical compound with the molecular formula C13H21N3O and a molecular weight of 235.33 g/mol . This complex heterocyclic structure incorporates both a piperidine ring and a pyrazole ring, which are privileged pharmacophores frequently utilized in medicinal chemistry and drug discovery for constructing bioactive molecules . The piperidine moiety, in particular, is a fundamental synthetic block found in more than twenty classes of pharmaceuticals . The specific three-dimensional configuration of similar compounds featuring a tetrahydrofuran ring has been confirmed through X-ray crystallography studies, highlighting the importance of chirality and molecular geometry in biological interactions . While the specific biological pathway for this exact molecule may not be fully characterized, its structure suggests significant potential as a versatile building block or intermediate. Researchers can leverage this compound in the synthesis of more complex target molecules, particularly in the development of new pharmaceutical agents. Its structural features make it a valuable scaffold for creating chemical libraries or probing structure-activity relationships (SAR) . This product is provided for research purposes as a chemical reference standard or synthetic intermediate. It is intended For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

4-[1-(oxolan-3-ylmethyl)pyrazol-4-yl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O/c1-4-14-5-2-12(1)13-7-15-16(9-13)8-11-3-6-17-10-11/h7,9,11-12,14H,1-6,8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBVYSVOKDSINMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CN(N=C2)CC3CCOC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Pyrazole with Tetrahydrofuran-3-ylmethyl Group

A key step involves the alkylation of the pyrazole nitrogen with a tetrahydrofuran-3-ylmethyl electrophile (e.g., oxan-4-yl methanesulfonate). This is typically achieved by:

  • Deprotonating the pyrazole nitrogen using a strong base such as sodium hydride (NaH) in an aprotic solvent like N,N-dimethylformamide (DMF).
  • Adding the tetrahydrofuran-3-ylmethyl electrophile dropwise.
  • Stirring and heating the reaction mixture (commonly at 80–100 °C) for several hours (e.g., 10–16 h) to complete the substitution.

This method yields the N-substituted pyrazole intermediate with the tetrahydrofuran moiety attached via a methylene linker.

Example Reaction Conditions:

Reagents & Conditions Yield (%) Notes
Sodium hydride (60% dispersion), DMF, 80 °C, 12 h ~61 Alkylation of 4-bromo-1H-pyrazole with oxan-4-yl methanesulfonate
Sodium hydride, DMF, 20–110 °C, inert atmosphere Variable Alkylation with various alkyl halides

Preparation of 4-(4-Bromo-1H-pyrazol-1-yl)piperidine Intermediates

The piperidine moiety is often introduced as a Boc-protected derivative to improve stability and facilitate purification. The synthesis of 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate involves:

  • Deprotonation of 4-bromo-1H-pyrazole with sodium hydride in DMF at low temperature (0 °C).
  • Addition of a Boc-protected piperidine derivative or a suitable piperidine precursor.
  • Stirring at room temperature followed by reflux (up to 16 h).
  • Workup involving quenching with brine, extraction, drying, and chromatographic purification.

Typical Conditions and Yields:

Step Description Conditions Yield (%) Reference
Reaction of 4-bromo-1H-pyrazole with Boc-protected piperidine in DMF, NaH 0 °C to reflux, 16 h 60–80
Quenching, extraction, and silica gel chromatography Standard organic workup

Suzuki Coupling for Pyrazole Functionalization

To functionalize the pyrazole ring further or to introduce other aromatic substituents, Suzuki-Miyaura cross-coupling reactions are employed:

  • Using aryl halides and pyrazole boronic acid pinacol esters as coupling partners.
  • Catalyzed by palladium complexes such as PdCl2(PPh3)2 or Pd2(dba)3 with phosphine ligands.
  • Base such as cesium carbonate (Cs2CO3) or potassium phosphate (K3PO4) is used.
  • Reactions are performed in dry solvents like DMF, DME, or 1,4-dioxane under inert atmosphere (nitrogen or argon).
  • Typical temperatures range from 85 °C to 120 °C.
  • Reaction times vary from 0.5 to 16 hours, sometimes employing microwave irradiation for acceleration.

Example Conditions:

Reagents & Conditions Yield (%) Notes
PdCl2(PPh3)2, Cs2CO3, DMF, 85–100 °C, 4–16 h 32–68 Alkylation of pyrazole boronic esters
Pd2(dba)3, SPHOS ligand, K3PO4, 1,4-dioxane, 120 °C, 0.5 h, microwave 81 Coupling with pyrazole bromide derivatives

Deprotection of Piperidine Nitrogen

After assembly of the pyrazole-piperidine core, the Boc protecting group is removed to yield the free amine:

  • Deprotection is performed by treatment with bases such as sodium hydroxide, potassium hydroxide, or potassium carbonate.
  • Solvents include methanol, ethanol, isopropanol, tert-butanol, tetrahydrofuran (THF), dimethylformamide (DMF), or mixtures with water.
  • Temperature range is typically 20 °C to 100 °C, with 85 °C being common.
  • Reaction times vary from 1 hour to 24 hours.

Summary Table of Key Preparation Steps

Step Reagents/Conditions Temperature Time Yield (%) Notes
Alkylation of pyrazole nitrogen Sodium hydride, DMF, tetrahydrofuran-3-ylmethyl electrophile 80–100 °C 10–16 h ~61 N-alkylation to introduce tetrahydrofuran moiety
Formation of pyrazole-piperidine intermediate 4-bromo-1H-pyrazole, Boc-piperidine, NaH, DMF 0 °C to reflux 12–16 h 60–80 Formation of protected intermediate
Suzuki coupling Pd catalyst, base (Cs2CO3 or K3PO4), dry solvent 85–120 °C 0.5–16 h 32–81 Functionalization of pyrazole ring
Boc deprotection NaOH or KOH, alcohol or THF/water solvent mixture 20–100 °C 1–24 h Removal of Boc protecting group

Research Findings and Notes

  • The alkylation step is critical for attaching the tetrahydrofuran moiety and requires careful control of base and temperature to avoid side reactions.
  • Suzuki coupling reactions are versatile for modifying the pyrazole ring and introducing various substituents, enhancing the compound's chemical diversity.
  • Protecting group strategies (e.g., Boc) are essential for selective functional group transformations and improving yield and purity.
  • Deprotection conditions are mild and compatible with sensitive functional groups, allowing efficient conversion to the final free amine.
  • The synthetic routes are adaptable and scalable, demonstrated by large-scale reactions with good yields (up to 81% in cross-coupling steps).

Chemical Reactions Analysis

Types of Reactions

4-(1-((tetrahydrofuran-3-yl)methyl)-1H-pyrazol-4-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the pyrazole or piperidine rings.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur on the piperidine or pyrazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and sometimes catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the piperidine or pyrazole rings.

Scientific Research Applications

4-(1-((tetrahydrofuran-3-yl)methyl)-1H-pyrazol-4-yl)piperidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound can be used in the study of biological pathways and mechanisms.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(1-((tetrahydrofuran-3-yl)methyl)-1H-pyrazol-4-yl)piperidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Notable Properties
4-(1-((Tetrahydrofuran-3-yl)methyl)-1H-pyrazol-4-yl)piperidine C₁₂H₁₉N₃O 221.30* THF-3-ylmethyl on pyrazole Enhanced hydrophilicity, ether linkage
4-(4-Methyl-1H-pyrazol-3-yl)piperidine hydrochloride () C₉H₁₆ClN₃ 201.70 Methyl on pyrazole, HCl salt Higher solubility due to hydrochloride
4-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]piperidine () C₉H₁₂F₃N₃ 219.21 CF₃ on pyrazole Electron-withdrawing group, lipophilic
4-(1H-Pyrazol-4-yl)piperidine () C₈H₁₃N₃ 151.21 Unsubstituted pyrazole Simplest analog, lower molecular weight
1-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)triazol-3-yl]piperidine () C₁₈H₂₈N₈ 380.48 Triazole and ethyl-methyl substituents High complexity, potential metabolic instability

*Calculated based on standard atomic weights.

Key Observations:
  • Hydrophilicity : The THF group in the target compound improves water solubility compared to analogs with methyl () or trifluoromethyl () groups.
  • Salt Forms : The hydrochloride salt in increases solubility but may alter pharmacokinetics compared to freebase analogs.

Pharmacological and Stability Profiles

  • Target Selectivity : Piperidine-pyrazole derivatives are explored as kinase inhibitors. Substituents like THF (hydrogen-bond acceptor) or CF₃ (hydrophobic anchor) could modulate selectivity for specific kinase domains .
  • Toxicity : The unsubstituted pyrazole in ’s compound may exhibit higher off-target effects due to reduced steric hindrance.

Crystallographic and Structural Data

  • Structural Characterization : and highlight the use of SHELX programs for refining crystal structures of similar piperidine derivatives. For example, ’s compound (a pyrazole-piperidine carbonyl derivative) was resolved via X-ray crystallography, confirming the planar geometry of the pyrazole ring and axial orientation of substituents .
  • Impact of Substituents : Bulky groups like THF-3-ylmethyl may introduce conformational strain, affecting packing efficiency in crystalline forms.

Biological Activity

4-(1-((tetrahydrofuran-3-yl)methyl)-1H-pyrazol-4-yl)piperidine is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in medicinal chemistry and materials science.

Overview of the Compound

This compound features a unique structure combining a piperidine ring , a pyrazole moiety , and a tetrahydrofuran group . Its molecular formula is C13H18N4OC_{13}H_{18}N_{4}O with a molecular weight of approximately 250.31 g/mol. The presence of these functional groups suggests potential interactions with biological macromolecules, which may lead to various pharmacological effects.

Synthesis Methods

The synthesis of 4-(1-((tetrahydrofuran-3-yl)methyl)-1H-pyrazol-4-yl)piperidine typically involves multi-step organic reactions. A common approach includes:

  • Preparation of the Pyrazole Ring : Utilizing hydrazine derivatives and appropriate carbonyl compounds.
  • Introduction of the Tetrahydrofuran Group : This can be achieved through reactions involving diols and specific reagents like cerium ammonium nitrate.
  • Formation of the Piperidine Ring : This step often requires cyclization reactions under controlled conditions to ensure high yield and purity.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate various biological pathways, potentially leading to therapeutic effects in neurological disorders and other conditions.

Pharmacological Properties

Research indicates that compounds similar to 4-(1-((tetrahydrofuran-3-yl)methyl)-1H-pyrazol-4-yl)piperidine exhibit several pharmacological activities:

  • Antitumor Activity : Pyrazole derivatives are known for their inhibitory effects against various cancer cell lines, including those expressing BRAF(V600E) and EGFR mutations, making them candidates for cancer therapy .
  • Anti-inflammatory Effects : Some studies suggest that pyrazole derivatives can inhibit inflammatory pathways, reducing the production of pro-inflammatory cytokines .
  • Antibacterial Activity : There is evidence that pyrazole compounds can exhibit antibacterial properties, potentially useful in developing new antibiotics .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
1-(tetrahydrofuran-3-yl)piperidine-4-carboxylic acidStructureAntitumor, anti-inflammatory
1-((Tetrahydrofuran-3-yl)methyl)piperidine-4-carboxamideStructureAntimicrobial, analgesic

The unique combination of functional groups in 4-(1-((tetrahydrofuran-3-yl)methyl)-1H-pyrazol-4-yl)piperidine may confer distinct biological properties compared to these similar compounds.

Case Studies and Research Findings

Several studies have highlighted the potential applications of pyrazole derivatives:

  • Antitumor Studies : A series of pyrazole carboxamide derivatives were synthesized and tested against various cancer cell lines, showing promising results in inhibiting cell proliferation .
  • Anti-inflammatory Mechanisms : Research has demonstrated that certain pyrazole derivatives can inhibit LPS-induced nitric oxide production in macrophages, indicating their potential as anti-inflammatory agents .
  • Antibacterial Efficacy : A study on pyrazole-based compounds revealed significant antibacterial activity against common pathogens, suggesting their use in treating bacterial infections .

Q & A

Q. What are the established synthetic routes for 4-(1-((tetrahydrofuran-3-yl)methyl)-1H-pyrazol-4-yl)piperidine, and how do reaction conditions influence yield?

Synthesis typically involves cyclization of hydrazine derivatives with piperidine precursors. A common method includes reacting piperidine with substituted pyrazole intermediates under controlled acidic or basic conditions. For example, cyclization of 1H-pyrazol-4-yl precursors with tetrahydrofuran-3-ylmethyl groups requires precise temperature control (e.g., reflux in ethanol) to avoid side reactions. Yield optimization may involve catalytic agents or microwave-assisted synthesis .

Key Parameters Typical Conditions
SolventEthanol, DMF, or THF
Temperature80–120°C (reflux)
CatalystsPd/C, K₂CO₃, or p-toluenesulfonic acid
Reaction Time6–24 hours

Q. How is the structural conformation of this compound characterized, and what techniques validate its geometry?

X-ray crystallography is the gold standard for confirming molecular geometry. For example, intramolecular hydrogen bonds (e.g., C–H···N interactions) stabilize the pyrazole-piperidine core, as observed in analogous compounds. Dihedral angles between the pyrazole and tetrahydrofuran rings (e.g., 18.7–60.9°) influence planarity and packing. Complementary techniques include NMR (for proton environments) and FT-IR (to identify functional groups) .

Q. What preliminary biological screening methods are used to assess its bioactivity?

Antimicrobial assays (e.g., broth microdilution for MIC values) and enzyme inhibition studies (e.g., kinase or phosphatase targets) are common. Pyrazole-piperidine hybrids often show activity against Gram-positive bacteria (e.g., S. aureus) due to membrane disruption. Dose-response curves and cytotoxicity assays (e.g., MTT on mammalian cells) are critical for early-stage validation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide optimization of its antimicrobial potency?

SAR analysis focuses on substituent effects:

  • Electron-withdrawing groups (e.g., Cl, F) on aromatic rings enhance antimicrobial activity by increasing lipophilicity and target binding .
  • Tetrahydrofuran-3-ylmethyl substituents improve solubility but may reduce membrane penetration.
  • Piperidine N-methylation often decreases toxicity but may alter target affinity.

Computational docking (e.g., with bacterial topoisomerase IV) paired with in vitro validation can identify optimal modifications .

Q. How do crystallographic data resolve contradictions in reported bioactivity data?

Discrepancies in bioactivity may arise from polymorphic forms or solvent-dependent conformations. For instance, hydrogen-bonding patterns (e.g., C14–H14A···F1 interactions in crystal lattices) can alter solubility and bioavailability. Synchrotron-based crystallography can differentiate polymorphs, while dynamic light scattering (DLS) assesses aggregation states in solution .

Q. What experimental designs mitigate challenges in scaling up synthesis while maintaining purity?

  • DoE (Design of Experiments) optimizes parameters like solvent ratio and catalyst loading.
  • Continuous flow chemistry improves reproducibility for large batches.
  • HPLC-MS monitors intermediates to prevent side-product formation (e.g., dimerization of pyrazole rings).
  • Recrystallization in mixed solvents (e.g., ethanol/water) enhances purity (>98% by HPLC) .

Q. How do electronic effects of substituents influence pharmacokinetic properties?

  • LogP adjustments : Fluorine atoms reduce logP, improving aqueous solubility but potentially decreasing blood-brain barrier penetration.
  • Metabolic stability : Piperidine rings with bulky substituents (e.g., tetrahydrofuran) resist CYP450 oxidation.
  • Plasma protein binding : Electron-deficient pyrazole rings may increase albumin affinity, prolonging half-life .

Methodological Considerations

Q. What strategies validate target engagement in cellular assays?

  • Thermal shift assays detect ligand-induced protein stabilization.
  • SPR (Surface Plasmon Resonance) quantifies binding kinetics (e.g., Kₐ ~10⁶ M⁻¹ for kinase inhibitors).
  • CRISPR/Cas9 knockouts confirm on-target effects in resistant strains .

Q. How are computational tools integrated into lead optimization?

  • Molecular dynamics simulations predict binding modes and conformational flexibility.
  • ADMET prediction software (e.g., SwissADME) estimates absorption and toxicity risks.
  • QSAR models prioritize substituents with favorable bioactivity profiles .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4-(1-((tetrahydrofuran-3-yl)methyl)-1H-pyrazol-4-yl)piperidine
Reactant of Route 2
Reactant of Route 2
4-(1-((tetrahydrofuran-3-yl)methyl)-1H-pyrazol-4-yl)piperidine

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